molecular formula C11H8ClNO4 B14468529 1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione CAS No. 66134-68-7

1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B14468529
CAS No.: 66134-68-7
M. Wt: 253.64 g/mol
InChI Key: GRRJJYDSWKSOLR-UHFFFAOYSA-N
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Description

1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione scaffold, which is a versatile structure widely used in medicinal chemistry. This compound is known for its potential biological activities and is often studied for its applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and concentration can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential inhibitory activity on enzymes such as carbonic anhydrase, which is involved in various physiological processes.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, depending on the role of the enzyme in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 3-chlorobenzoyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRJJYDSWKSOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574269
Record name 1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66134-68-7
Record name 1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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